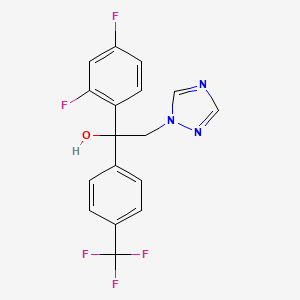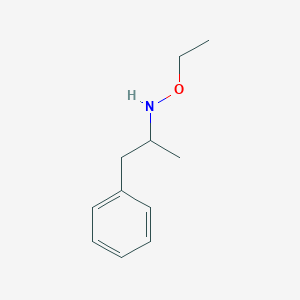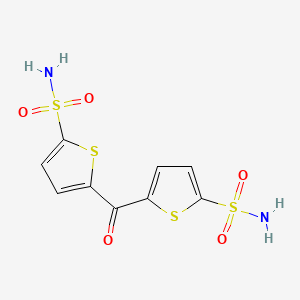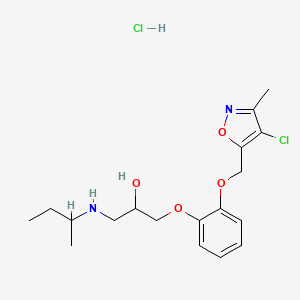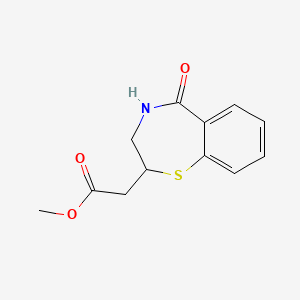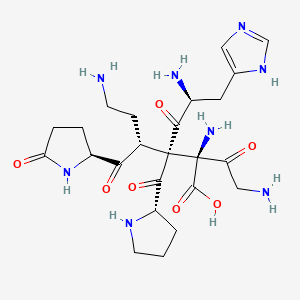
Pyroglutamyl-histidyl-prolyl-glycyl-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pro-thyrotropin-releasing hormone, also known as pro-thyroliberin, is a tripeptide hormone primarily involved in regulating pituitary function. It plays a crucial role in maintaining thyroid hormone homeostasis by regulating the secretion of thyroid-stimulating hormone. Pro-thyrotropin-releasing hormone is also involved in various physiological functions, including energy homeostasis, thermogenesis, feeding behavior, and water intake .
Preparation Methods
Pro-thyrotropin-releasing hormone is synthesized as a precursor protein that undergoes extensive post-translational processing. The precursor protein contains multiple copies of the thyrotropin-releasing hormone sequence, which are flanked by pairs of basic residues. The processing involves cleavage at these basic residues to release the mature thyrotropin-releasing hormone peptide . Industrial production methods typically involve recombinant DNA technology to express the precursor protein in suitable host cells, followed by purification and processing to obtain the mature hormone .
Chemical Reactions Analysis
Pro-thyrotropin-releasing hormone undergoes various biochemical reactions, primarily involving its interaction with receptors and enzymes. It can be subject to enzymatic degradation by proteases, which cleave the peptide bonds within the hormone. Additionally, it can undergo modifications such as phosphorylation and glycosylation, which can affect its stability and activity . Common reagents used in these reactions include specific proteases and kinases, and the major products formed are the cleaved peptide fragments and modified hormone molecules .
Scientific Research Applications
Pro-thyrotropin-releasing hormone has significant applications in scientific research, particularly in the fields of endocrinology, neurobiology, and pharmacology. It is used to study the regulation of the hypothalamic-pituitary-thyroid axis and its role in various physiological processes. In medicine, pro-thyrotropin-releasing hormone and its analogs are investigated for their potential therapeutic effects in conditions such as depression, neurodegenerative diseases, and metabolic disorders . The hormone’s ability to modulate neurotransmitter release and neurotrophic factors makes it a valuable tool in neuroscience research .
Mechanism of Action
Pro-thyrotropin-releasing hormone exerts its effects by binding to specific receptors on the surface of target cells. These receptors are G protein-coupled receptors that activate intracellular signaling pathways upon hormone binding. The primary molecular targets of pro-thyrotropin-releasing hormone are the thyroid-stimulating hormone-secreting cells in the anterior pituitary gland. The hormone stimulates the synthesis and release of thyroid-stimulating hormone, which in turn regulates thyroid hormone production and release from the thyroid gland . Additionally, pro-thyrotropin-releasing hormone can modulate the release of other hormones and neurotransmitters, contributing to its diverse physiological effects .
Comparison with Similar Compounds
Pro-thyrotropin-releasing hormone is unique among hypothalamic releasing hormones due to its tripeptide structure and specific role in regulating thyroid function. Similar compounds include other hypothalamic releasing hormones such as gonadotropin-releasing hormone and corticotropin-releasing hormone. These hormones share the common feature of regulating pituitary hormone secretion but differ in their target hormones and physiological effects. For example, gonadotropin-releasing hormone regulates the release of luteinizing hormone and follicle-stimulating hormone, while corticotropin-releasing hormone regulates the release of adrenocorticotropic hormone .
Properties
CAS No. |
98616-54-7 |
|---|---|
Molecular Formula |
C24H36N8O7 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S,3S,5S)-2,5-diamino-2-(2-aminoacetyl)-3-[(2R)-4-amino-1-oxo-1-[(2S)-5-oxopyrrolidin-2-yl]butan-2-yl]-6-(1H-imidazol-5-yl)-4-oxo-3-[(2S)-pyrrolidine-2-carbonyl]hexanoic acid |
InChI |
InChI=1S/C24H36N8O7/c25-6-5-13(19(35)15-3-4-18(34)32-15)23(21(37)16-2-1-7-30-16,24(28,22(38)39)17(33)9-26)20(36)14(27)8-12-10-29-11-31-12/h10-11,13-16,30H,1-9,25-28H2,(H,29,31)(H,32,34)(H,38,39)/t13-,14-,15-,16-,23-,24-/m0/s1 |
InChI Key |
QTDGQKIQGPGWNF-LNJVUBSCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)[C@]([C@@H](CCN)C(=O)[C@@H]2CCC(=O)N2)(C(=O)[C@H](CC3=CN=CN3)N)[C@](C(=O)CN)(C(=O)O)N |
Canonical SMILES |
C1CC(NC1)C(=O)C(C(CCN)C(=O)C2CCC(=O)N2)(C(=O)C(CC3=CN=CN3)N)C(C(=O)CN)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


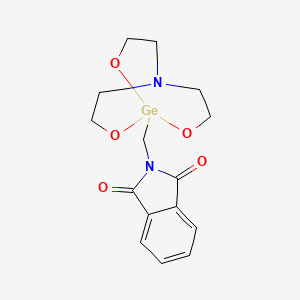
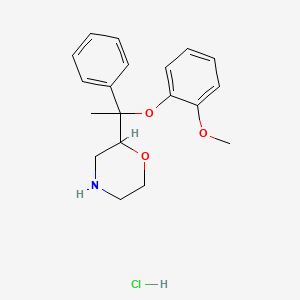

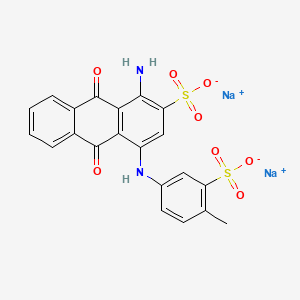
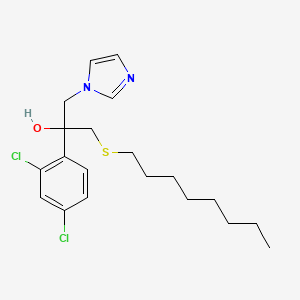
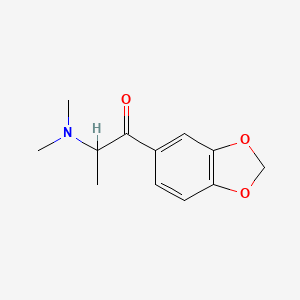
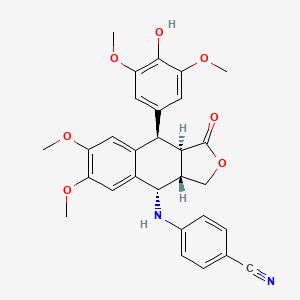
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)
